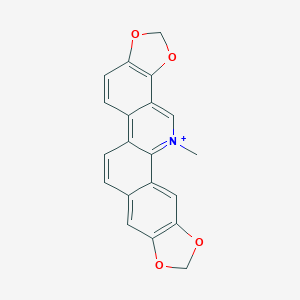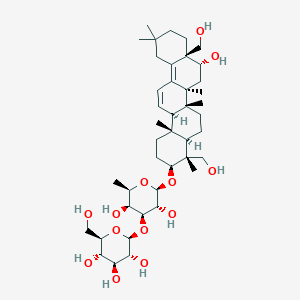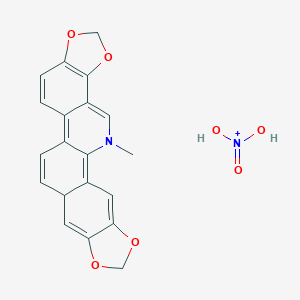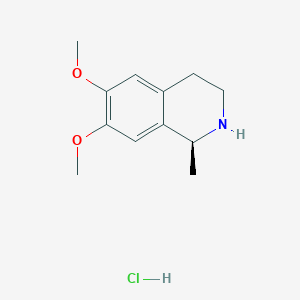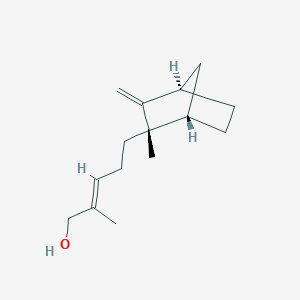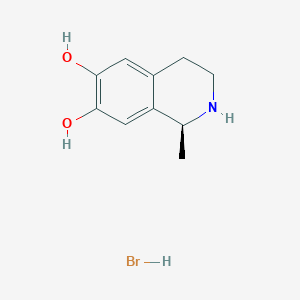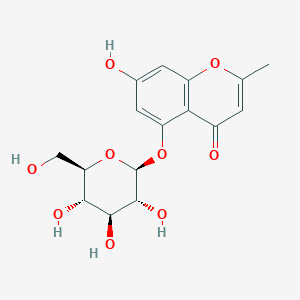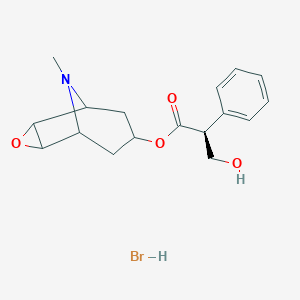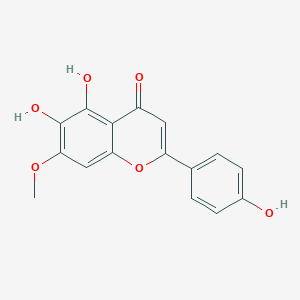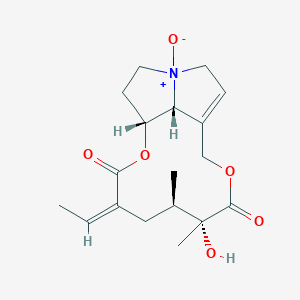
芥子苷钾
科学研究应用
黑芥子苷具有广泛的科学研究应用,包括:
化学: 用作合成各种生物活性化合物的先驱.
生物学: 研究其在植物防御机制中抵抗食草动物和病原体的作用.
医药: 研究其潜在的抗癌、抗菌、抗真菌、抗氧化、抗炎和伤口愈合特性
工业: 用于生产生物熏蒸剂和天然杀虫剂.
作用机制
黑芥子苷的作用机制涉及其被黑芥子酶水解以产生异硫氰酸烯丙酯 . 异硫氰酸烯丙酯通过与各种分子靶标和途径相互作用发挥作用,包括:
抑制血管生成: 阻止肿瘤中新血管的形成.
诱导凋亡: 促进癌细胞的程序性死亡.
调节炎症途径: 通过调节 MAPK 途径减少炎症.
生化分析
Biochemical Properties
Sinigrin potassium plays a significant role in biochemical reactions. It interacts with the enzyme myrosinase, which degrades sinigrin to a mustard oil (allyl isothiocyanate), responsible for the pungent taste of mustard and horseradish . This interaction between sinigrin potassium and myrosinase is crucial for the plant’s defense mechanisms .
Cellular Effects
Sinigrin potassium has been found to have various effects on cellular processes. Studies have revealed its anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, wound healing properties, and biofumigation . For instance, sinigrin potassium has been shown to induce apoptosis in liver cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of sinigrin potassium involves its interaction with myrosinase. When sinigrin potassium is hydrolyzed by myrosinase, it exhibits anti-proliferative activity . This process leads to the formation of isothiocyanates, which contribute to its anti-tumor effects and other biological actions .
Temporal Effects in Laboratory Settings
The effects of sinigrin potassium change over time in laboratory settings. For example, when sinigrin potassium was hydrolyzed by myrosinase, it exhibited anti-proliferative activity . The information on sinigrin potassium’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
In animal models, the effects of sinigrin potassium vary with different dosages. For example, in a study on diabetic animals, sinigrin potassium was administered at 25- and 50-mg/kg doses via oral route, which significantly mitigated the diabetes-induced body weight loss and attenuated the colon length shrinkage .
Metabolic Pathways
Sinigrin potassium is involved in the glucosinolate metabolic pathway. It is biosynthesized from the amino acid methionine in a multi-step pathway . The metabolic activation of sinigrin potassium leads to the formation of isothiocyanates .
Transport and Distribution
It is known that sinigrin potassium is present in the seeds of black mustard (Brassica nigra) and in vegetables such as broccoli and brussels sprouts .
Subcellular Localization
One study has shown that sinigrin was localized to protein bodies in aleurone-like cells
准备方法
合成路线和反应条件
黑芥子苷可以通过从蛋氨酸开始的多步生物合成途径合成 . 该过程涉及多个酶促反应,包括芥子油苷核心结构的形成和烯丙基的添加。
工业生产方法
黑芥子苷的工业生产通常涉及从植物来源提取,尤其是从黑芥末种子中提取。 提取过程包括压碎种子,然后进行溶剂提取和纯化以分离黑芥子苷 .
化学反应分析
反应类型
黑芥子苷会发生几种类型的化学反应,包括:
水解: 黑芥子酶水解黑芥子苷,产生异硫氰酸烯丙酯.
氧化: 黑芥子苷可以被氧化形成各种氧化产物。
还原: 还原反应可以改变黑芥子苷中的官能团。
常用的试剂和条件
水解: 水性条件下的黑芥子酶.
氧化: 氧化剂,如过氧化氢。
还原: 还原剂,如硼氢化钠。
形成的主要产物
异硫氰酸烯丙酯: 由黑芥子酶水解黑芥子苷形成.
各种氧化产物: 通过氧化反应形成。
相似化合物的比较
黑芥子苷属于芥子油苷家族,其中包括几种类似的化合物:
白芥子苷: 存在于白芥末(Sinapis alba)中,比黑芥子苷辛辣味弱.
萝卜硫苷: 存在于西兰花和其他十字花科蔬菜中,是萝卜硫烷的前体.
水芹苷: 存在于水芹中,具有相似的生物活性.
黑芥子苷的独特性
黑芥子苷因其在黑芥末种子中的高浓度及其强大的生物活性而独一无二,特别是其产生异硫氰酸烯丙酯的能力,异硫氰酸烯丙酯具有强大的抗癌和抗菌作用 .
属性
IUPAC Name |
potassium;[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-98-5 | |
| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights about the stability of sinigrin potassium can be derived from its crystal structure?
A1: The research paper highlights an interesting observation about the crystal structure of sinigrin potassium (potassium myronate) and its potential stability under X-ray irradiation []. The study found that the c axis of the unit cell increased during X-ray exposure. Additionally, significant thermal motions were observed in the vinyl group of the sinigrin anion. Researchers propose that these observations could be linked to a potential photopolymerization reaction between adjacent vinyl groups due to their close proximity within the crystal lattice []. This suggests that sinigrin potassium might be susceptible to structural changes under certain conditions, specifically involving light exposure. Further research is needed to fully understand the implications of these structural changes on the compound's stability and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


